molecular formula C7H4F3NO2 B2847971 5-(Difluoromethyl)-6-fluoronicotinic acid CAS No. 1804756-53-3

5-(Difluoromethyl)-6-fluoronicotinic acid

Cat. No.: B2847971
CAS No.: 1804756-53-3
M. Wt: 191.109
InChI Key: MSUPQVFRGKYCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-6-fluoronicotinic acid is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-6-fluoronicotinic acid typically involves the introduction of difluoromethyl and fluorine groups onto a nicotinic acid scaffold. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as silver or copper under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable difluoromethylation techniques. These methods utilize readily available starting materials and efficient catalytic systems to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-fluoronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-6-fluoronicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorine groups enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-6-fluoronicotinic acid
  • 5-(Difluoromethyl)-6-chloronicotinic acid
  • 5-(Difluoromethyl)-6-bromonicotinic acid

Uniqueness

5-(Difluoromethyl)-6-fluoronicotinic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability, enhanced reactivity, and improved bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUPQVFRGKYCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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